(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile
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Overview
Description
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile is a synthetic organic compound that features a thiazole ring, an acrylonitrile group, and substituted phenyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-ethylbenzaldehyde with thioamide in the presence of a base to form the thiazole ring.
Introduction of the Acrylonitrile Group: The thiazole intermediate can then be reacted with an appropriate acrylonitrile derivative under basic conditions to introduce the acrylonitrile group.
Substitution with 2-Fluoroaniline: Finally, the intermediate can be reacted with 2-fluoroaniline under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the thiazole ring and substituted phenyl groups can contribute to these activities.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or DNA, leading to various biological effects. The thiazole ring and substituted phenyl groups can play a crucial role in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(4-methylphenyl)thiazol-2-yl)-3-((2-chlorophenyl)amino)acrylonitrile
- (E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-bromophenyl)amino)acrylonitrile
Uniqueness
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-((2-fluorophenyl)amino)acrylonitrile is unique due to the specific substitution pattern on the phenyl rings and the presence of the thiazole ring. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-fluoroanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3S/c1-2-14-7-9-15(10-8-14)19-13-25-20(24-19)16(11-22)12-23-18-6-4-3-5-17(18)21/h3-10,12-13,23H,2H2,1H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUMHKJJQDOYJY-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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